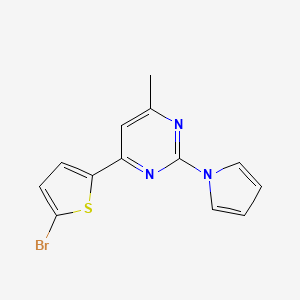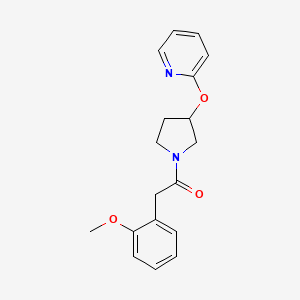![molecular formula C14H12N4O B2753114 (Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)phenol CAS No. 60059-52-1](/img/structure/B2753114.png)
(Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)phenol” is a benzimidazole derivative. Benzimidazole derivatives are a class of compounds that contain a benzimidazole moiety, which is a bicyclic heteroarene with a fused benzene and imidazole ring .
Chemical Reactions Analysis
Again, while specific reactions for this compound aren’t available, benzimidazole derivatives are known to participate in a variety of chemical reactions due to the presence of the imidazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the benzimidazole, hydrazone, and phenol functional groups. For example, the phenol group could contribute to the compound’s acidity, while the benzimidazole group could contribute to its stability and reactivity .Applications De Recherche Scientifique
Corrosion Inhibition
- Corrosion Inhibitors for Steel: A study by Yadav et al. (2016) discussed benzimidazole derivatives as effective corrosion inhibitors for N80 steel in hydrochloric acid. These inhibitors showed high efficiency, with one derivative exhibiting a corrosion inhibition efficiency of 94.4% at specific conditions.
Fluorescence Properties and Sensing Applications
- Fluorescent Probe for Zinc Ions: Zheng Wen-yao (2012) synthesized a compound that exhibited strong fluorescence when coordinated with Zn²⁺ ions. This property makes it a potential candidate for fluorescent probes in sensing applications.
- Selective Fluorescent Chemosensor: The research by Saha et al. (2011) developed a compound that serves as a highly selective and sensitive fluorescent probe for Zn²⁺, useful for intracellular zinc concentration monitoring.
Biological and Medical Applications
- Biocompatible Chemosensor: A study by Dey et al. (2016) described the synthesis of a compound that acts as a selective fluorescence sensor for Zn²⁺ ions and can be used for imaging in human lung cancer cells without cytotoxicity.
- Antifungal Activity: Research conducted by Kale et al. (2020) synthesized benzothiazolyl and benzimidazolyl derivatives, including compounds related to the requested chemical, showing potential antifungal activity against Candida albicans.
Catalysis and Material Science
- Catalyst in Oxidation Reactions: The work of Ghorbanloo and Alamooti (2017) demonstrated the use of a related compound as a catalyst for the oxidation of alcohols and hydrocarbons, indicating its potential in material science and industrial applications.
Photoluminescent and Electrochemical Studies
- Electrochemical and Photoluminescent Properties: Mahmood et al. (2019) studied the electrochemical and photoluminescent properties of benzimidazole derivative complexes, suggesting their potential in various scientific applications.
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on this compound could include exploring its potential biological activities and developing methods for its synthesis and characterization. Given the wide range of activities exhibited by benzimidazole derivatives, this compound could have potential applications in various fields, including medicinal chemistry .
Propriétés
IUPAC Name |
2-[(Z)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c19-13-8-4-1-5-10(13)9-15-18-14-16-11-6-2-3-7-12(11)17-14/h1-9,19H,(H2,16,17,18)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQGQBOSKSVEIB-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC3=CC=CC=C3N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\NC2=NC3=CC=CC=C3N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(sec-butyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2753035.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2753037.png)
![Isopropyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2753039.png)
![[4-(4-Methylphenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate](/img/structure/B2753040.png)

![N-(2-chloro-4-nitrophenyl)-3-{3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl}-2-cyanoprop-2-enamide](/img/structure/B2753042.png)

![N-cyclohexyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2753044.png)
![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2753047.png)


